![molecular formula C15H15N3S B1415411 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105192-26-4](/img/structure/B1415411.png)
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (5,7-DMPBTA) is an organic compound belonging to the class of benzothiazoles. It is a colorless solid with a molecular weight of 253.33 g/mol and a melting point of 183-185°C. 5,7-DMPBTA has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Pharmaceutical Research
Benzothiazole derivatives are extensively studied for their pharmacological properties. “5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine” may serve as a lead compound in the development of new therapeutic agents due to its structural similarity to molecules with known biological activities. It could be investigated for potential antifungal, antibacterial, or anticancer activities, as benzothiazoles have been reported to exhibit these properties .
Material Science
In material science, this compound could be used in the synthesis of novel organic semiconductors. Its benzothiazole core may contribute to thermal stability and electronic properties favorable for optoelectronic devices. Researchers might explore its incorporation into polymers or small molecules for organic light-emitting diodes (OLEDs) or photovoltaic cells .
Chemical Sensing
The benzothiazole moiety is known for its ability to bind metal ions, which could be utilized in the design of chemical sensors. “5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine” might act as a fluorescent or colorimetric sensor for detecting heavy metals like mercury or lead in environmental samples .
Molecular Probes
Due to its potential fluorescent properties, this compound could be modified to serve as a molecular probe in bioimaging. It could help in tracking cellular processes or the localization of specific proteins within cells when tagged appropriately .
Catalysis
Benzothiazoles are known to be part of catalytic systems, particularly in the acceleration of cross-coupling reactions. This compound could be examined as a ligand in metal-catalyzed reactions, potentially improving the efficiency and selectivity of chemical transformations .
properties
IUPAC Name |
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-6-11(2)14-13(7-10)18-15(19-14)17-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGPDLRXUKSNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCC3=CN=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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